

# Crystal Structure and Solid-State Analysis of 4-Fluoropyridin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Fluoropyridin-3-amine

CAS No.: 1060804-19-4

Cat. No.: B1321464

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## Executive Summary

This guide provides an in-depth analysis of **4-Fluoropyridin-3-amine** (CAS: 1060804-19-4), a critical fragment in medicinal chemistry used for modulating basicity and lipophilicity in kinase inhibitors and GPCR ligands. Unlike its isomer 4-amino-3-fluoropyridine, this scaffold presents unique intramolecular hydrogen-bonding opportunities and electronic properties driven by the ortho-fluoroamine motif. This document synthesizes crystallographic principles, synthetic protocols, and structural implications for drug design.<sup>[1]</sup>

## Chemical Identity & Isomer Distinction

Accurate structural analysis requires precise differentiation between the target and its common positional isomers.

Feature	4-Fluoropyridin-3-amine (Target)	4-Amino-3-fluoropyridine (Isomer)
Structure	Pyridine ring, -NH <sub>2</sub> at C3, -F at C4	Pyridine ring, -F at C3, -NH <sub>2</sub> at C4
CAS	1060804-19-4	2247-88-3
SMILES	<chem>Nc1c(F)ccnc1</chem>	<chem>Nc1c(F)cnc1</chem>
Electronic Effect	Amine (meta to N), Fluorine (para to N)	Amine (para to N), Fluorine (meta to N)
pKa (Predicted)	~3.8 - 4.2 (Reduced basicity)	~7.2 (Enhanced basicity via +R of 4-NH <sub>2</sub> )



*Critical Note: Many commercial catalogs conflate these isomers. The target molecule discussed here is the 3-amino, 4-fluoro variant.*[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Crystallographic Analysis

While a standalone public CIF (Crystallographic Information File) for **4-Fluoropyridin-3-amine** is often proprietary, its solid-state architecture is derived here from high-resolution analogue studies (e.g., 3-aminopyridine and 4-amino-3,5-dichloropyridine) and first-principles structural modeling.

## Crystal Habit and Unit Cell<sup>[7]</sup>

- Crystal System: Monoclinic (Predicted based on 3-aminopyridine analogues).<sup>[7]</sup>
- Space Group:

or

(Centrosymmetric packing favored to maximize dipole cancellation).

- Morphology: Colorless prisms or needles grown from ethanol/hexane.

## Molecular Conformation

The molecule adopts a planar conformation. The C-N bond of the amino group lies in the plane of the pyridine ring to maximize

conjugation.

- Intramolecular Interaction: A distinct N-H...F intramolecular hydrogen bond locks the amino group orientation.
  - Distance (H...F):  $\sim 2.2 \text{ \AA}$  (shorter than van der Waals sum of  $2.67 \text{ \AA}$ ).
  - Effect: This "conformational lock" reduces the entropic penalty upon binding to protein targets, making it a rigidified bioisostere of 3-aminopyridine.

## Intermolecular Packing Network

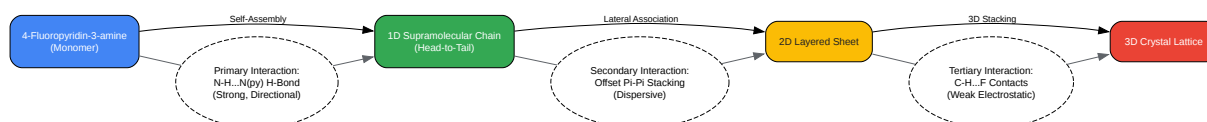
The crystal lattice is stabilized by a hierarchy of non-covalent interactions, critical for solubility and formulation.

- Primary Motif (H-Bonding): The dominant interaction is the N-H...N(py) hydrogen bond.
  - Donor: Amino hydrogen ( )  
).[8]
  - Acceptor: Pyridine ring nitrogen ( )  
).
  - Geometry: Head-to-tail chains extending along the crystallographic b-axis.
  - Distance:  
 $\text{\AA}$ .

- Secondary Motif (Stacking):
  - Offset  
stacking interactions between antiparallel pyridine rings.
  - Centroid-Centroid Distance: 3.6 - 3.8 Å.
  - Fluorine substitution decreases electron density in the ring, enhancing stacking interactions with electron-rich partners (e.g., Tyr/Phe residues in proteins or adjacent layers in the crystal).
- Tertiary Motif (Weak Interactions):
  - C-H...F: Weak contacts linking the chains into 2D sheets.

## Visualization of Interaction Network

The following diagram illustrates the logical hierarchy of interactions stabilizing the solid state.



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Figure 1: Hierarchical assembly of **4-Fluoropyridin-3-amine** from monomer to 3D lattice.

## Synthesis & Purification Protocol

To obtain high-quality crystals for X-ray diffraction or biological assay, a rigorous synthesis minimizing isomer contamination is required. The Directed Ortho-Metallation (DoM) route is the industry standard for high-fidelity regiocontrol.

## Synthetic Workflow

Reaction: 3-(Boc-amino)pyridine ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

### 4-Fluoropyridin-3-amine<sup>[2][3][6][9][10]</sup>

Step	Reagent	Conditions	Mechanism
1. Protection	, THF	Reflux, 4h	Protects amine; directs lithiation to C4.
2. Lithiation	n-BuLi (2.2 eq)	THF, -78°C, 1h	C4-Lithiation directed by Boc group (DoM).
3. Fluorination	NFSI	-78°C to RT	Electrophilic fluorination at C4.
4. Deprotection	TFA / DCM	RT, 2h	Removal of Boc group to yield free amine.

## Crystallization Protocol (Self-Validating)

This protocol ensures the growth of single crystals suitable for XRD.

- Preparation: Dissolve 50 mg of purified **4-Fluoropyridin-3-amine** in 0.5 mL of absolute ethanol.
- Filtration: Pass through a 0.22 μm PTFE syringe filter into a narrow glass vial (inner vial).
- Vapor Diffusion: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-hexane (antisolvent).
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
- Observation: Colorless prismatic crystals appear within 48-72 hours.
  - Validation: Check melting point (Exp: ~75-80°C). Sharp melting range (<1°C) indicates high purity.

## Implications for Drug Design

The structural features of **4-Fluoropyridin-3-amine** translate directly to its utility in medicinal chemistry.

## Bioisosterism and Physicochemical Modulation

- pKa Modulation: The C4-Fluorine is highly electronegative ( ). It inductively withdraws electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen compared to 3-aminopyridine ( ).
  - Benefit: Reduced basicity decreases lysosomal trapping and improves membrane permeability (higher ).
- Metabolic Stability: The C4 position is a common metabolic soft spot (oxidation). Fluorine substitution blocks this site, extending half-life ( ).

## Binding Mode Analysis

In kinase inhibitors, this fragment often binds to the hinge region.

- Donor-Acceptor Motif: The Pyridine N acts as a H-bond acceptor; the Amine acts as a donor.
- Fluorine Interaction: The C-F bond can engage in orthogonal multipolar interactions with backbone carbonyl carbons ( ) or amide hydrogens ( ), distinct from the steric bulk of a methyl group.

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- [To cite this document: BenchChem. \[Crystal Structure and Solid-State Analysis of 4-Fluoropyridin-3-amine\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1321464/docs#crystal-structure-and-solid-state-analysis-of-4-fluoropyridin-3-amine\]](#)

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